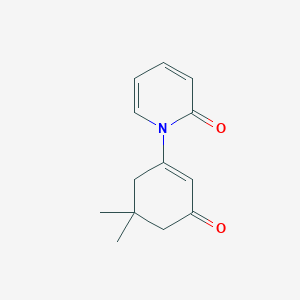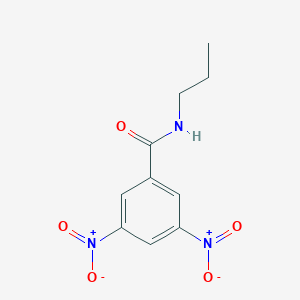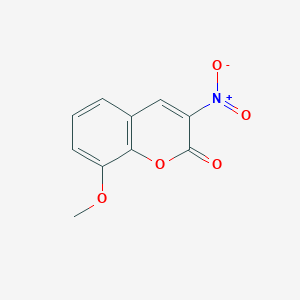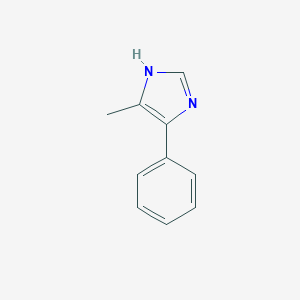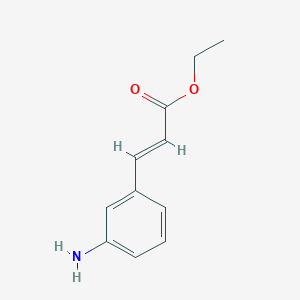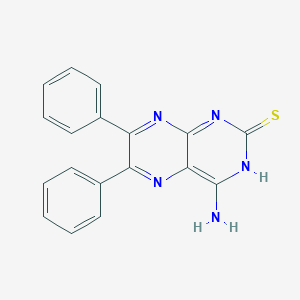
4-amino-6,7-diphenyl-2(1H)-pteridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6,7-diphenyl-2(1H)-pteridinethione, also known as DPT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the pteridine family, which includes a range of compounds with diverse biological activities. DPT has been found to exhibit a number of interesting properties, including potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain cancer cells. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 4-Amino-6,7-diphenyl-2(1H)-pteridinethione is synthesized through the amination of various pteridines using liquid ammonia and potassium permanganate. This process yields good yields of 4-amino compounds, demonstrating its reactivity and potential in chemical syntheses (Śladowska, Meester, & Plas, 1986).
Potential in Antimalarial and Antitumor Applications
- Research exploring new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, including derivatives of this compound, has been conducted for their potential as antimalarial and antitumor agents (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Mass Spectral Analysis
- Mass spectrometry has been utilized for the structural analysis of substituted pteridines, including this compound. This analysis aids in confirming structure, purity, and understanding the extent of reduction in these compounds (Williams & Ayling, 1973).
Photodynamic Therapy in Cancer
- A derivative of this compound has been used in the synthesis of oligodeoxynucleotide conjugates targeting the bcr-abl chimeric gene, which is implicated in chronic myeloid leukemia. This indicates its potential use in photodynamic therapy for targeting cancer at the genetic level (Crean et al., 2004).
Novel Heterocyclic Synthesis
- This compound has been studied for its role in synthesizing new heterocyclic compounds. These compounds exhibit diverse biological activities and are important in the development of novel pharmaceuticals and other chemical entities (Gorizdra, 1969).
Eigenschaften
CAS-Nummer |
14893-05-1 |
|---|---|
Molekularformel |
C18H13N5S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-amino-6,7-diphenyl-3H-pteridine-2-thione |
InChI |
InChI=1S/C18H13N5S/c19-16-15-17(23-18(24)22-16)21-14(12-9-5-2-6-10-12)13(20-15)11-7-3-1-4-8-11/h1-10H,(H3,19,21,22,23,24) |
InChI-Schlüssel |
KVWKYWQHNUYWKX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=NC(=S)N=C3N2)N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
Andere CAS-Nummern |
14893-05-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




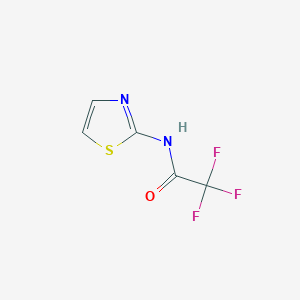
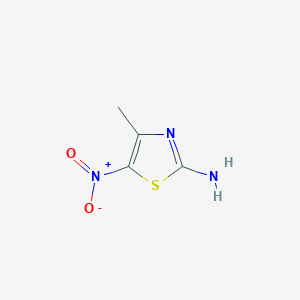



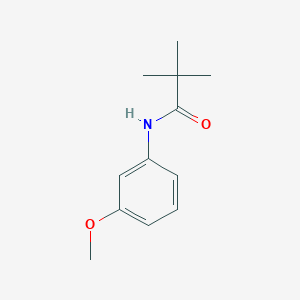
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
